Cas no 2229520-69-6 (4-(tert-butoxy)-2-oxobutanoic acid)
4-(tert-butoxy)-2-oxobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(tert-butoxy)-2-oxobutanoic acid
- 2229520-69-6
- EN300-1788463
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- Inchi: 1S/C8H14O4/c1-8(2,3)12-5-4-6(9)7(10)11/h4-5H2,1-3H3,(H,10,11)
- InChI Key: DXCRYPHMICVOKQ-UHFFFAOYSA-N
- SMILES: O(CCC(C(=O)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 174.08920892g/mol
- Monoisotopic Mass: 174.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 63.6Ų
4-(tert-butoxy)-2-oxobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1788463-1g |
4-(tert-butoxy)-2-oxobutanoic acid |
2229520-69-6 | 1g |
$871.0 | 2023-09-19 | ||
| Enamine | EN300-1788463-5g |
4-(tert-butoxy)-2-oxobutanoic acid |
2229520-69-6 | 5g |
$2525.0 | 2023-09-19 | ||
| Enamine | EN300-1788463-10g |
4-(tert-butoxy)-2-oxobutanoic acid |
2229520-69-6 | 10g |
$3746.0 | 2023-09-19 | ||
| Enamine | EN300-1788463-0.05g |
4-(tert-butoxy)-2-oxobutanoic acid |
2229520-69-6 | 0.05g |
$732.0 | 2023-09-19 | ||
| Enamine | EN300-1788463-0.1g |
4-(tert-butoxy)-2-oxobutanoic acid |
2229520-69-6 | 0.1g |
$767.0 | 2023-09-19 | ||
| Enamine | EN300-1788463-0.25g |
4-(tert-butoxy)-2-oxobutanoic acid |
2229520-69-6 | 0.25g |
$801.0 | 2023-09-19 | ||
| Enamine | EN300-1788463-0.5g |
4-(tert-butoxy)-2-oxobutanoic acid |
2229520-69-6 | 0.5g |
$836.0 | 2023-09-19 | ||
| Enamine | EN300-1788463-1.0g |
4-(tert-butoxy)-2-oxobutanoic acid |
2229520-69-6 | 1g |
$871.0 | 2023-06-02 | ||
| Enamine | EN300-1788463-2.5g |
4-(tert-butoxy)-2-oxobutanoic acid |
2229520-69-6 | 2.5g |
$1707.0 | 2023-09-19 | ||
| Enamine | EN300-1788463-5.0g |
4-(tert-butoxy)-2-oxobutanoic acid |
2229520-69-6 | 5g |
$2525.0 | 2023-06-02 |
4-(tert-butoxy)-2-oxobutanoic acid Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 4-(tert-butoxy)-2-oxobutanoic acid
Professional Introduction to 4-(tert-butoxy)-2-oxobutanoic acid (CAS No: 2229520-69-6)
4-(tert-butoxy)-2-oxobutanoic acid, identified by the chemical abstracts service number 2229520-69-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif with a tert-butoxy group and a 2-oxobutanoic acid backbone, exhibits promising properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both electron-donating and electron-withdrawing functional groups in its molecular framework allows for diverse chemical modifications, enabling its utility in constructing complex molecules with tailored biological activities.
The tert-butoxy moiety, a well-known protective group in organic synthesis, contributes to the stability of the compound during various chemical transformations. This feature is particularly advantageous in multi-step synthetic routes where selective protection and deprotection are critical. The 2-oxobutanoic acid core, also known as methyl acetoacetate, is a versatile building block that participates in various condensation reactions, such as Claisen condensation and Michael addition, facilitating the construction of more intricate molecular architectures. These characteristics make 4-(tert-butoxy)-2-oxobutanoic acid a valuable asset for medicinal chemists seeking to develop innovative drug candidates.
Recent advancements in the field of drug discovery have highlighted the importance of structural diversity in lead compounds. The unique combination of functional groups in 4-(tert-butoxy)-2-oxobutanoic acid positions it as a promising candidate for further exploration. Studies have demonstrated its potential utility in the synthesis of kinase inhibitors, which are critical targets in oncology research. The compound's ability to serve as a precursor for heterocyclic scaffolds, which are frequently found in biologically active molecules, underscores its significance in medicinal chemistry.
Moreover, the tert-butoxy group not only provides stability but also influences the electronic properties of the molecule, making it an excellent candidate for further derivatization. Researchers have leveraged this property to develop novel analogs with enhanced binding affinity and selectivity towards specific biological targets. For instance, modifications at the 2-oxobutanoic acid moiety have been explored to optimize pharmacokinetic profiles, ensuring improved solubility and bioavailability of derived compounds. These findings align with current trends in drug development, where structural optimization plays a pivotal role in advancing candidate molecules from early-stage research to clinical trials.
The pharmaceutical industry has increasingly recognized the importance of intermediates that can streamline synthetic pathways while maintaining high yields and purity. 4-(tert-butoxy)-2-oxobutanoic acid (CAS No: 2229520-69-6) fits this criterion well, offering a robust platform for constructing complex scaffolds with minimal synthetic hurdles. Its incorporation into peptide mimetics and peptidomimetics has been particularly noteworthy, given the growing interest in targeted therapies that mimic natural bioactive peptides. The compound's compatibility with solid-phase synthesis techniques further enhances its appeal for industrial applications.
In academic research, 4-(tert-butoxy)-2-oxobutanoic acid has been employed as a key intermediate in the development of novel antimicrobial agents. The structural features of this compound allow for selective interactions with bacterial enzymes, disrupting essential metabolic pathways. Preliminary studies have shown promising results in inhibiting bacterial growth without significant toxicity to human cells. This aligns with global efforts to combat antibiotic resistance by discovering new classes of antimicrobial compounds derived from non-traditional scaffolds.
The versatility of 4-(tert-butoxy)-2-oxobutanoic acid extends beyond pharmaceutical applications; it has also found utility in materials science and agrochemical research. Its ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing advanced materials with tailored properties. Additionally, derivatives of this compound have been investigated for their potential as bioactive agrochemicals, offering new solutions for crop protection while adhering to sustainable agricultural practices.
As our understanding of biological systems continues to evolve, so does the demand for innovative molecular tools to study these processes at a molecular level. 4-(tert-butoxy)-2-oxobutanoic acid, with its multifaceted utility and structural flexibility, is poised to play a significant role in future research endeavors. Its continued exploration will likely yield novel insights into disease mechanisms and therapeutic strategies across multiple therapeutic areas.
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